Ethyl 4-benzylbenzoate

Description

BenchChem offers high-quality Ethyl 4-benzylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-benzylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

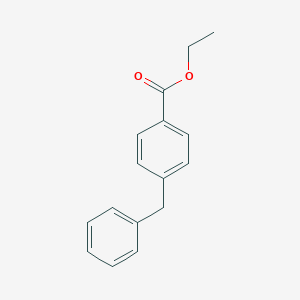

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYPRZUNRMPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463052 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-74-2 | |

| Record name | Ethyl 4-benzylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoate Ester Chemistry

Ethyl 4-benzylbenzoate belongs to the broad class of organic compounds known as benzoate (B1203000) esters. These are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. In the case of ethyl 4-benzylbenzoate, an ethyl group is attached to the oxygen, and a benzyl (B1604629) group is substituted at the para-position (position 4) of the benzene ring.

The fundamental structure of benzoate esters imparts upon them a range of chemical properties that are actively studied. nih.gov The reactivity of the ester group, particularly its susceptibility to hydrolysis, is a key area of investigation. This reaction, which can be catalyzed by acids or bases, breaks the ester bond to yield a carboxylic acid and an alcohol. nih.gov The rate of hydrolysis can be influenced by the nature of the substituents on both the benzoate and the alcohol moieties. nih.gov

Research into the chemical and biological hydrolysis of various benzoate esters has revealed that the size of the alcohol group and the presence of different substituents on the aromatic ring can significantly alter their stability. nih.gov For instance, studies have shown that plasma stability can be inversely proportional to the size of the alkoxy group. nih.gov

Interactive Data Table: Properties of Ethyl 4-benzylbenzoate

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ sigmaaldrich.com |

| Molecular Weight | 256.30 g/mol sigmaaldrich.com |

| CAS Number | 56441-55-5 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Benzylbenzoate

Classical Esterification and Transesterification Routes for Ethyl 4-benzylbenzoate

The most conventional methods for synthesizing Ethyl 4-benzylbenzoate rely on well-established esterification and transesterification reactions. These pathways often involve the use of the precursor 4-benzylbenzoic acid, which can be synthesized through methods such as the oxidation of 4-benzyltoluene or via Grignard reagents. nih.gov Another classical approach involves forming the carbon-carbon bond between the benzyl (B1604629) group and the benzoate (B1203000) moiety using cross-coupling reactions.

Conventional Thermal and Catalytic Approaches

Fischer-Speier Esterification: This is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. scirp.orglibretexts.orgmasterorganicchemistry.com For Ethyl 4-benzylbenzoate, this involves heating 4-benzylbenzoic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). acs.org The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed using a Dean-Stark apparatus. youtube.com

Reaction Scheme: 4-Benzylbenzoic Acid + Ethanol ⇌ Ethyl 4-benzylbenzoate + Water (Catalyst: H₂SO₄ or TsOH, Heat)

Transesterification: This process involves converting one ester into another. For instance, if methyl 4-benzylbenzoate is available, it can be converted to Ethyl 4-benzylbenzoate by reacting it with ethanol in the presence of an acid or base catalyst. This method is particularly useful when the starting ester is more readily accessible. youtube.com

Suzuki-Miyaura Coupling: A powerful method for forming carbon-carbon bonds, the Suzuki-Miyaura coupling can be employed to construct the 4-benzylbenzoate backbone. libretexts.orgnih.gov A plausible route involves the palladium-catalyzed reaction of ethyl 4-bromobenzoate (B14158574) with benzylboronic acid or a benzyltrifluoroborate salt. nih.gov This approach benefits from the mild reaction conditions and high functional group tolerance characteristic of Suzuki couplings. libretexts.orgnih.gov

Optimization of Reaction Parameters and Yields

Optimizing the yield of Ethyl 4-benzylbenzoate in classical esterification is governed by Le Chatelier's principle. Key parameters that can be adjusted include the concentration of reactants, temperature, and catalyst loading.

Reactant Concentration: Using a large excess of one reactant, typically the less expensive ethanol, shifts the equilibrium to favor the formation of the ester, potentially increasing yields to over 95%. acs.org

Removal of Water: Continuous removal of the water byproduct using a Dean-Stark trap or desiccants is crucial for driving the reaction to completion. youtube.com

Catalyst: The choice and amount of acid catalyst can affect reaction rates. While effective, strong mineral acids can sometimes lead to side reactions if not used judiciously. Alternative coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can also be used for esterification under milder conditions, often providing high yields. organic-chemistry.org

Table 1: Theoretical Optimization of Fischer Esterification for Ethyl 4-benzylbenzoate

| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |

| Ethanol:Acid Ratio | 1:1 | 10:1 | Increased yield due to excess reagent. acs.org |

| Water Removal | None | Dean-Stark Apparatus | Higher conversion by shifting equilibrium. youtube.com |

| Catalyst | 1 mol% H₂SO₄ | 5 mol% H₂SO₄ | Faster reaction rate, but risk of side reactions. |

| Temperature | 80°C (Reflux) | 80°C (Reflux) | Standard condition for ethanol reflux. |

Novel and Green Synthesis Strategies for Ethyl 4-benzylbenzoate

In line with the principles of green chemistry, new synthetic methods are being explored to reduce waste, avoid harsh conditions, and improve efficiency.

Mechanochemical Synthesis Investigations

Mechanochemistry, which uses mechanical force (e.g., high-speed ball-milling) to induce chemical reactions, offers a solvent-free alternative for ester synthesis. rsc.org This technique can be applied to the esterification of carboxylic acids with alcohols at room temperature. rsc.org A potential mechanochemical route to Ethyl 4-benzylbenzoate would involve milling 4-benzylbenzoic acid with ethanol in the presence of a suitable catalyst system, such as I₂/KH₂PO₂. rsc.org This approach avoids the need for bulk solvents and high temperatures, significantly reducing the environmental impact. Research into the mechanochemical oxidative esterification of alcohols also highlights the potential for solvent-free synthesis of various esters, achieving good to excellent yields. acs.org

Table 2: Representative Yields for Mechanochemical Esterification of Aromatic Acids

| Carboxylic Acid | Alcohol | Milling Time (min) | Yield (%) |

| Benzoic Acid | Ethanol | 20 | 91 |

| 4-Chlorobenzoic Acid | Ethanol | 20 | 72 |

| 2-Naphthoic Acid | Ethanol | 20 | 85 |

| Data adapted from a study on I₂/KH₂PO₂ promoted mechanochemical esterification and is illustrative for the synthesis of Ethyl 4-benzylbenzoate. rsc.org |

Biocatalytic and Enzymatic Syntheses

Enzymes, particularly lipases, are increasingly used as catalysts in organic synthesis due to their high selectivity and mild operating conditions. nih.gov Lipases can catalyze esterification, transesterification, and acidolysis in non-aqueous environments. mdpi.com The synthesis of Ethyl 4-benzylbenzoate could be achieved by reacting 4-benzylbenzoic acid with ethanol using an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica), as the biocatalyst. nih.govmdpi.com These reactions are often performed in an organic solvent or a solvent-free system to minimize water content, which would otherwise favor hydrolysis. nih.govnih.gov Enzymatic methods offer high conversion rates and are considered a green alternative to traditional chemical catalysis. mdpi.commdpi.com

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scirp.org For esterification, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. scirp.org A solvent-free synthesis of Ethyl 4-benzylbenzoate could be envisioned by mixing 4-benzylbenzoic acid and ethanol with a solid acid catalyst, such as a natural zeolite, and subjecting the mixture to microwave irradiation. scirp.org This combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally friendly synthetic route.

Table 3: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Esterification for Ethyl 4-nitrobenzoate

| Method | Catalyst | Reaction Time | Conversion (%) | Yield (%) |

| Conventional Heating | H-MOR Zeolite | 2 h | 40.4 | 38.3 |

| Microwave Irradiation | H-MOR Zeolite | 2 h | 69.8 | 66.8 |

| Data from a study on the synthesis of ethyl 4-nitrobenzoate, a structurally similar compound, illustrating the potential benefits for Ethyl 4-benzylbenzoate synthesis. scirp.org |

An exploration of the synthetic pathways leading to Ethyl 4-benzylbenzoate reveals a fascinating interplay of reaction kinetics and mechanistic strategies. The formation of this ester is primarily governed by classical organic reactions, whose efficiency and selectivity are deeply influenced by the chosen conditions. This article delves into the comprehensive reaction kinetics, detailed mechanistic probes, and the critical role of solvents in the synthesis of Ethyl 4-benzylbenzoate.

Significance As a Precursor for Chemical Exploration

Ethyl 4-benzylbenzoate and its structural motifs are of interest to researchers as building blocks for more complex molecules with potential applications in various fields. The presence of multiple functional groups—the ester, the benzyl (B1604629) group, and the aromatic ring—provides several sites for chemical modification.

For example, a related compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, has been identified as a lead compound in the development of novel antiplatelet agents. nih.gov In this context, the ethyl 4-benzylbenzoate structural framework serves as a starting point for synthesizing a series of derivatives to study their structure-activity relationships. nih.gov

Furthermore, the synthesis of derivatives of ethyl 4-benzylbenzoate allows for the exploration of their potential in other areas of medicinal chemistry and materials science. The ability to modify the benzyl and ethyl portions of the molecule, as well as the benzoate (B1203000) core, makes it a versatile scaffold for creating diverse chemical libraries. For instance, the synthesis of ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate highlights how the benzyl group can be incorporated into more complex heterocyclic systems. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 4 Benzylbenzoate

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of Ethyl 4-benzylbenzoate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its molecular geometry, electronic distribution, and spectroscopic properties.

DFT, particularly with hybrid functionals like B3LYP, is a common choice for studying aromatic esters due to its balance of accuracy and computational cost. mdpi.com These calculations typically begin with a geometry optimization of the molecule to find its lowest energy conformation. For Ethyl 4-benzylbenzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For Ethyl 4-benzylbenzoate, the MEP would likely show negative potential around the oxygen atoms of the ester group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions, such as hyperconjugation. These calculations provide a quantitative measure of electron density in different parts of the molecule, further elucidating its electronic structure.

Table 1: Predicted Electronic Properties of a Representative Aromatic Ester (Methyl Benzoate) using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.9 D |

Note: This data is for a related compound, Methyl Benzoate (B1203000), and is intended to be illustrative of the types of properties calculated for Ethyl 4-benzylbenzoate.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide a static picture of the molecule's most stable state, Ethyl 4-benzylbenzoate is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are employed to explore the conformational space and understand the dynamic behavior of the molecule over time.

MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve.

Elucidation of Structure-Reactivity Relationships (Non-Biological)

Computational studies are instrumental in establishing relationships between the molecular structure of Ethyl 4-benzylbenzoate and its chemical reactivity in non-biological contexts. By analyzing the electronic and structural data obtained from quantum mechanical calculations, specific features of the molecule that govern its reactivity can be identified.

For instance, the calculated atomic charges can pinpoint the most reactive sites. The carbonyl carbon of the ester group is expected to have a partial positive charge, making it susceptible to nucleophilic attack, a key step in reactions like hydrolysis or transesterification. The reactivity of the aromatic rings can also be assessed by examining the distribution of electron density and the energies of the molecular orbitals.

Theoretical studies can also be used to model reaction mechanisms. For example, the aminolysis of methyl benzoate has been studied computationally to determine the transition state structures and activation energies for different mechanistic pathways. nih.gov A similar approach could be applied to reactions involving Ethyl 4-benzylbenzoate to understand the energetics of the reaction and predict the most favorable pathway. This involves locating the transition state structures and calculating the energy barriers for each step of the reaction.

Computational Studies on Solvent Effects and Solvation Models

Chemical reactions are often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. ucsb.edu Computational models are used to simulate the effect of the solvent on Ethyl 4-benzylbenzoate. These models can be broadly categorized into explicit and implicit solvent models. wikipedia.org

Explicit solvent models treat individual solvent molecules and their interactions with the solute directly. While this approach is highly detailed, it is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are more commonly used. fiveable.me These models represent the solvent as a continuous medium with a specific dielectric constant. fiveable.me The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. These models can predict how the solvent affects the molecule's geometry, electronic properties, and conformational preferences. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The choice of solvent can influence reaction rates and equilibria, and computational solvation models provide a means to predict these effects. ucsb.edu

Derivatization and Chemical Transformations of Ethyl 4 Benzylbenzoate

Synthetic Strategies for Functional Group Modification

The chemical structure of ethyl 4-benzylbenzoate offers several sites for functional group modification, including the ester moiety and the two aromatic rings. Key synthetic strategies involve reactions such as hydrolysis, reduction of the ester, and substitutions on the aromatic rings.

Ester Group Transformations: The ethyl ester group is a primary site for modification. Standard reactions include:

Hydrolysis: The ester can be converted back to its corresponding carboxylic acid, 4-benzylbenzoic acid, through acid-catalyzed or base-promoted hydrolysis. libretexts.orgpressbooks.pub Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with excess water in the presence of an acid catalyst. pressbooks.pub Base-promoted hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which is then acidified to produce the carboxylic acid. libretexts.org

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ethyl ester to 4-benzylbenzyl alcohol and ethanol (B145695). libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction, known as aminolysis, would convert ethyl 4-benzylbenzoate into the corresponding N-substituted or unsubstituted 4-benzylbenzamide. libretexts.org

Transesterification: This process involves reacting the ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group, thus forming a different ester of 4-benzylbenzoic acid. wikipedia.org

Aromatic Ring Modifications: While less commonly reported for ethyl 4-benzylbenzoate itself, standard aromatic substitution reactions could be employed to introduce functional groups onto either the benzoate (B1203000) or the benzyl (B1604629) aromatic ring. The benzyl group would likely direct electrophilic substitution to the ortho and para positions of its ring, while the ester-bearing ring would be deactivated, directing incoming groups to the meta position relative to the ester.

Exploration of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of ethyl 4-benzylbenzoate is a key strategy in fields like medicinal chemistry for studying structure-activity relationships (SAR). Research has demonstrated the synthesis of analogues by modifying the benzyl portion of the molecule.

One prominent method for creating such analogues is through palladium-catalyzed cross-coupling reactions. For instance, derivatives have been synthesized by reacting various substituted benzyl halides with ethyl 4-bromobenzoate (B14158574). This approach allows for the introduction of a wide range of substituents onto the benzyl ring.

A study on a more complex parent molecule, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, utilized this compound as a lead for developing new antiplatelet agents. nih.gov In this context, a series of derivatives were synthesized by modifying the benzyl group, leading to the identification of compounds like ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, which showed potent activity. nih.gov This highlights a common strategy where the core benzylbenzoate structure is a key pharmacophore, and modifications are made to the peripheral groups to optimize biological activity. nih.gov

| Derivative/Analogue Name | Synthetic Strategy | Precursors | Reference |

|---|---|---|---|

| Benzyl 4-methoxybenzoate | Oxidative Esterification | 4-methoxybenzoic acid and toluene | rsc.org |

| Benzyl 4-chlorobenzoate | Oxidative Esterification | 4-chlorobenzoic acid and toluene | rsc.org |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | N-alkylation | Ethyl 4-(1H-indazol-3-yl)benzoate and 3-chlorobenzyl bromide | nih.gov |

Characterization of Transformation Products and Byproducts

The identification and structural confirmation of the products and byproducts resulting from the chemical transformations of ethyl 4-benzylbenzoate are accomplished using a suite of modern analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the structure of the newly formed derivatives. ¹H NMR provides information on the number and environment of protons, confirming, for example, the introduction of substituents on the aromatic rings or changes to the ester's alkyl group. rsc.orgresearchgate.net ¹³C NMR provides complementary information about the carbon skeleton of the molecule. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the synthesized compounds, providing definitive confirmation of their identity. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for separating and identifying components in a reaction mixture, particularly for volatile derivatives. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is employed to analyze the purity of the synthesized compounds and to monitor the progress of reactions. semanticscholar.org When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying reaction products, as seen in the analysis of ester hydrolysis products. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is routinely used for rapid monitoring of reaction progress and for preliminary purity assessment. researchgate.net

The combination of these techniques allows for the unambiguous characterization of the desired products and the identification of any byproducts formed during the derivatization process.

| Technique | Purpose | Reference |

|---|---|---|

| ¹H NMR | Structural elucidation (proton framework) | rsc.orgutm.mx |

| ¹³C NMR | Structural elucidation (carbon skeleton) | rsc.orgutm.mx |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and formula determination | rsc.org |

| HPLC / LC-MS | Purity analysis and product identification | semanticscholar.org |

| GC-MS | Separation and identification of volatile components | researchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | researchgate.net |

Applications of Ethyl 4 Benzylbenzoate As an Organic Intermediate or Reagent

Strategic Use in Multi-Step Organic Synthesis

Ethyl 4-benzylbenzoate and its close derivatives are utilized as foundational molecules in the construction of more complex chemical structures. The ester and benzyl (B1604629) functionalities provide reactive sites for a range of synthetic modifications.

For instance, the core structure of Ethyl 4-benzylbenzoate is a key component in the synthesis of novel pharmaceutical agents. Research has identified a derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, known as YD-3, as a lead compound for developing new antiplatelet drugs. nih.gov In these multi-step syntheses, YD-3 acts as a scaffold, where modifications to its structure are made to enhance its biological activity. nih.gov This strategic use highlights the importance of the ethyl 4-benzylbenzoate framework in medicinal chemistry for creating derivatives with specific therapeutic properties. nih.gov

Furthermore, related brominated building blocks like Ethyl 4-(bromomethyl)benzoate (B8499459) are employed in the synthesis of various heterocyclic compounds, such as imidazoles. chemicalbook.com This demonstrates the utility of the benzylbenzoate skeleton in creating diverse molecular architectures through sequential, controlled reactions.

Table 1: Examples of Multi-Step Synthesis Involving Benzylbenzoate Structures

| Starting Material/Intermediate | Synthetic Goal | Field of Application |

|---|---|---|

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | Development of novel anti-PAR4 agents | Antiplatelet Therapy |

Potential in Materials Science as a Chemical Building Block

In materials science, the structural attributes of benzoate (B1203000) esters are leveraged to create and modify polymers and other materials. While direct applications of Ethyl 4-benzylbenzoate are not extensively documented, the functions of its close relatives, benzyl benzoate and ethyl benzoate, establish its potential as a valuable chemical building block. ontosight.ai

Plasticizers are additives that increase the flexibility and durability of polymers by reducing their glass transition temperature. Benzyl benzoate, a compound structurally similar to Ethyl 4-benzylbenzoate, is widely recognized for its role as a plasticizer, particularly for cellulose-based plastics, PVC, and resins. polymeradd.co.thgneebio.comatamanchemicals.com

Benzyl benzoate enhances the workability of polymers like cellulose (B213188) acetate (B1210297) and cellulose nitrate, which are used in coatings, adhesives, and moldings. polymeradd.co.th Its effectiveness stems from its compatibility with the polymer matrix and its ability to impart flexibility and durability to the final product. polymeradd.co.th It is considered a non-phthalate plasticizer, making it a choice for various commercial applications. atamanchemicals.com The use of alkyl benzyl benzoates in PVC formulations has been shown to provide flexibility comparable to that of primary plasticizers like diisononyl phthalate (B1215562). google.com Given these established uses of benzyl benzoate, Ethyl 4-benzylbenzoate possesses a strong theoretical potential for similar applications in polymer science.

Table 2: Plasticizing Applications of Benzyl Benzoate

| Polymer | Application | Benefits of Benzyl Benzoate |

|---|---|---|

| Cellulose Acetate | Film coatings, lacquers, adhesives | Imparts flexibility, improves workability |

| Cellulose Nitrate | Molding compounds | Enhances durability and impact resistance |

In the textile industry, carrier dyeing is a method used to facilitate the dyeing of hydrophobic fibers like polyester (B1180765) at lower temperatures. researchgate.net Carriers act by swelling the polymer fibers, which allows dye molecules to penetrate more easily. betterchemtech.com

Both ethyl benzoate and benzyl benzoate are used effectively as dye carriers. betterchemtech.comresearchgate.netatamanchemicals.com Ethyl benzoate has been demonstrated as an environmentally friendly carrier for dyeing polyester fiber, showing a significant solubilizing and promoting effect on disperse dyes. researchgate.net Similarly, benzyl benzoate is a commonly used carrier due to its excellent ability to swell fibers and act as a solvent for dyes, ensuring uniform color distribution. betterchemtech.combetterchemtech.com It helps to achieve level dyeing and good color fastness. researchgate.netbetterchemtech.com The shared structural features suggest that Ethyl 4-benzylbenzoate could function similarly as a dye carrier or fixative, aiding in the production of evenly dyed textiles.

Photo-initiation Mechanisms in Chemical Processes (e.g., Polymerization)

Photo-initiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. nih.gov This process is fundamental in applications like dental composites and 3D printing. Photo-initiating systems are typically classified as Type I (undergoing direct cleavage) or Type II (requiring a co-initiator).

While Ethyl 4-benzylbenzoate is not a primary photo-initiator, its structural analog, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) , is a well-known and widely used co-initiator in Type II photo-polymerization systems. mdpi.commdpi.com In these systems, a photosensitizer like camphorquinone (B77051) (CQ) or Eosin (B541160) Y absorbs light and enters an excited state. mdpi.comchemrxiv.org The excited photosensitizer then interacts with EDAB, which acts as an electron donor. researchgate.net This electron transfer process generates reactive radicals that are responsible for starting the polymerization chain reaction. nih.govresearchgate.net

The mechanism involving Eosin Y and EDAB is a clear example. Eosin Y absorbs light, and in its excited state, it abstracts an electron from the tertiary amine of EDAB. This results in the formation of an eosin radical anion and an amine radical cation, which then leads to the generation of a highly reactive α-amino radical that initiates polymerization. nih.govmdpi.com

It is crucial to note that the function of EDAB as a co-initiator is dependent on its tertiary amine group, which is absent in Ethyl 4-benzylbenzoate. Therefore, Ethyl 4-benzylbenzoate does not participate in this specific electron-transfer mechanism. However, the study of related benzoate esters like EDAB is vital for understanding the structural requirements for designing effective photo-initiating systems.

Table 3: Comparison of Compounds in Photo-initiation

| Compound | Role in Photo-initiation | Mechanism |

|---|---|---|

| Ethyl 4-(dimethylamino)benzoate (EDAB) | Co-initiator (Type II) | Acts as an electron donor for an excited photosensitizer (e.g., Camphorquinone, Eosin Y) to generate initiating radicals. mdpi.comresearchgate.net |

| Ethyl 4-benzylbenzoate | Not a typical photo-initiator | Lacks the necessary functional group (e.g., tertiary amine) to act as a co-initiator in common Type II systems. |

| Camphorquinone (CQ) | Photosensitizer (Type II) | Absorbs light and interacts with a co-initiator to start the polymerization process. mdpi.com |

Environmental Chemistry and Degradation Pathways of Ethyl 4 Benzylbenzoate

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Ethyl 4-benzylbenzoate, the primary abiotic degradation mechanisms of concern are photolysis and hydrolysis.

Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic esters, such as Ethyl 4-benzylbenzoate, can absorb light in the environmentally relevant UV spectrum, which can lead to their transformation. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like Ethyl 4-benzylbenzoate, hydrolysis results in the formation of the corresponding carboxylic acid (4-benzylbenzoic acid) and alcohol (ethanol). This reaction can be catalyzed by acids or bases, and the rate is highly dependent on the pH and temperature of the surrounding medium.

In the environment, ester hydrolysis can be a significant degradation pathway in water, soil, and sediment. Studies on various benzoate (B1203000) esters have shown that their hydrolysis half-lives can range from several months to years under typical environmental conditions (pH 8, 10°C). oieau.fr For example, the hydrolysis half-life of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years. oieau.fr The rate of hydrolysis is influenced by the electronic properties of substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Methyl benzoate | pH 8, 10°C | - | 1.8 years (estimated) | oieau.fr |

| Ethyl benzoate | Ethanol-water mixtures, 278.15–318.15 K | Variable | - | ijsrst.com |

| Methyl p-toluate | Sulfuric acid, various temps | Variable | - | cdnsciencepub.com |

| Methyl o-toluate | Sulfuric acid, various temps | Variable | - | cdnsciencepub.com |

Microbial Biodegradation Studies

Microbial biodegradation is a key process in the environmental breakdown of organic compounds. Microorganisms, particularly bacteria and fungi, can utilize organic chemicals as a source of carbon and energy, leading to their transformation and, ultimately, mineralization to carbon dioxide and water.

The biodegradation of aromatic esters often begins with the enzymatic hydrolysis of the ester bond. oup.com For example, a strain of Burkholderia cepacia isolated from soil has been shown to hydrolyze methyl benzoate to benzoic acid, which is then further degraded. oup.com The initial hydrolysis step is a common strategy employed by various microorganisms to break down ester-containing compounds. researchgate.net

Following the initial hydrolysis of Ethyl 4-benzylbenzoate to 4-benzylbenzoic acid and ethanol (B145695), these intermediates would be subject to further microbial attack. Benzoic acid and its derivatives are common intermediates in the microbial degradation of many aromatic compounds and are typically degraded through pathways involving dihydroxylated intermediates followed by ring cleavage. wits.ac.za The biodegradability of a substance is influenced by various factors, including the structure of the chemical, the presence of suitable microbial populations, and environmental conditions such as temperature, pH, and nutrient availability.

While specific studies on the microbial degradation of Ethyl 4-benzylbenzoate are limited, data from related compounds can provide insights. For instance, biodegradation half-lives for phthalate (B1215562) esters in soil and marine waters have been reported to range from a week to several months. core.ac.uk

| Compound/Class | Environmental Matrix | Half-life (t½) | Reference |

|---|---|---|---|

| Phthalate esters | Surface and marine waters | < 1 day to 2 weeks | core.ac.uk |

| Phthalate esters | Soil | 1 week to several months | core.ac.uk |

| Aromatic hydrocarbons (4-5 ring) | Crude oil contaminated soil | 459-714 hours | researchgate.net |

Environmental Fate Modeling and Pathway Prediction

In the absence of extensive experimental data, environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental behavior of chemicals like Ethyl 4-benzylbenzoate. These models use the chemical's structure and physicochemical properties to estimate its partitioning between environmental compartments (air, water, soil, sediment) and its degradation rates.

Software like the Estimation Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency can be used to predict various environmental fate parameters. epa.govepisuite.dev For instance, the HYDROWIN™ program within EPI Suite™ estimates aqueous hydrolysis rate constants for esters. epa.gov The BIOWIN™ models predict the probability and rate of biodegradation. science.gov Such models often rely on large datasets of experimental values for structurally similar compounds to build their predictive algorithms.

QSAR models for biodegradation often correlate molecular descriptors (e.g., molecular weight, number of rings, presence of specific functional groups) with observed biodegradation rates. europa.eu For example, biodegradation has been found to be enhanced by lower molecular weight and the presence of ester groups, while the presence of aromatic amines can slow it down. europa.eu These models can provide initial estimates of a chemical's persistence in the environment and help prioritize substances for further testing.

The Canadian Environmental Protection Act, 1999 (CEPA) has utilized such models in the ecological risk classification of organic substances, including various benzoate esters. canada.cacanada.ca These assessments often conclude that simple benzoate esters are expected to be rapidly hydrolyzed and biodegraded in the environment. canada.ca

Advanced Analytical Methodologies for Research and Purity Assessment of Ethyl 4 Benzylbenzoate

High-Performance Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. slideshare.net For a compound like Ethyl 4-benzylbenzoate, both gas and liquid chromatography are indispensable tools for achieving high-resolution separation and accurate quantification.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the analytical goal. slideshare.netfrontiersin.org GC is suitable for volatile and thermally stable compounds, while HPLC is a versatile technique for a wider range of compounds, including those that are non-volatile or thermally labile. slideshare.netresearchgate.net

Gas Chromatography (GC): For Ethyl 4-benzylbenzoate, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for both identification and quantification. Method development involves optimizing parameters to achieve good peak shape and resolution. A non-polar or medium-polarity capillary column is typically effective.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately non-polar compounds like Ethyl 4-benzylbenzoate. frontiersin.org A C18 column is a standard choice for the stationary phase. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govscribd.com Method development focuses on optimizing the mobile phase composition (either isocratic or gradient elution) to achieve efficient separation from related substances and impurities. scribd.com A UV detector is commonly used for quantification, with the detection wavelength selected based on the UV absorbance maximum of Ethyl 4-benzylbenzoate. researchgate.net

Table 1: Illustrative GC and HPLC Method Parameters for Ethyl 4-benzylbenzoate Analysis

| Parameter | Gas Chromatography (GC) Method | High-Performance Liquid Chromatography (HPLC) Method |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net |

| Mobile Phase/Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com | Acetonitrile and water mixture. nih.gov Gradient elution may be used for complex samples. scribd.com |

| Injection | Split/splitless injector; 1 µL injection volume. mdpi.com | Autosampler; 10-20 µL injection volume. researchgate.net |

| Temperature Program | Inlet: 250°C. Oven: Initial temp 150°C, ramp at 10°C/min to 280°C, hold for 10 min. | Column oven set to a constant temperature, e.g., 25-30°C. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). nibe.res.in | Diode Array Detector (DAD) or UV-Vis Detector set at an appropriate wavelength (e.g., 254 nm). nih.govresearchgate.net |

| Flow Rate | Carrier Gas: ~1 mL/min. | ~1.0 mL/min. researchgate.net |

This table presents typical starting parameters for method development and may require optimization for specific applications.

For research purposes, obtaining high-purity Ethyl 4-benzylbenzoate is often essential. Preparative chromatography is the process of scaling up an analytical separation to isolate and purify larger quantities of a target compound. researchgate.net Both preparative HPLC and counter-current chromatography (CCC) are powerful techniques for this purpose. researchgate.netnih.gov

The principles of separation remain the same as in analytical chromatography, but the instrumentation and conditions are adapted for larger sample loads. nih.gov This involves using columns with larger internal diameters and longer lengths, packed with larger particle size stationary phases to handle the increased mass. The mobile phase flow rates are also significantly higher. Fractions of the eluent are collected, and those containing the purified compound are combined and the solvent is removed, typically by rotary evaporation. The purity of the isolated fractions is then confirmed using analytical HPLC or GC. nih.gov

Integration of Spectroscopic Techniques for Comprehensive Analytical Profiling

While chromatography separates components, spectroscopy is used to elucidate their chemical structures. core.ac.uk For an unambiguous characterization of Ethyl 4-benzylbenzoate, a combination of chromatographic and spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. ¹H NMR reveals the number and types of protons and their connectivity, while ¹³C NMR shows the different carbon environments in the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the structural assignment by showing correlations between protons and carbons. mdpi.com

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides the molecular weight of the compound from the molecular ion peak and offers structural clues from its fragmentation pattern. mdpi.comrestek.com This is a highly sensitive and specific detection method.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. google.comnih.gov The spectrum of Ethyl 4-benzylbenzoate would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, aromatic C=C bonds, and C-O stretches.

Table 2: Expected Spectroscopic Data for Ethyl 4-benzylbenzoate

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group protons (triplet and quartet), the benzylic protons (singlet), and the aromatic protons on the two distinct benzene (B151609) rings. |

| ¹³C NMR (CDCl₃) | Resonances for the ethyl carbons, the benzylic carbon, the ester carbonyl carbon, and the distinct aromatic carbons of the benzyl (B1604629) and benzoate (B1203000) moieties. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₆H₁₆O₂. Characteristic fragment ions resulting from the loss of the ethoxy group or cleavage at the benzylic position. |

| FTIR (ATR) | Strong absorption band around 1720-1710 cm⁻¹ (ester C=O stretch). Bands in the 1600-1450 cm⁻¹ region (aromatic C=C stretching). Bands around 1270 cm⁻¹ and 1100 cm⁻¹ (C-O stretching). nih.gov |

Expected values are based on typical chemical shifts and absorption frequencies for the respective functional groups.

Impurity Profiling and Trace Analysis in Synthesized Batches

Impurity profiling is the identification and quantification of all potential impurities present in a substance. biomedres.usresearchgate.net This is critical in research and development to ensure that observed properties are due to the compound of interest and not its impurities. wdh.ac.id Uncontrolled impurities can significantly affect the outcomes of scientific studies. iaea.org

For synthesized batches of Ethyl 4-benzylbenzoate, impurities can arise from several sources:

Starting Materials: Unreacted 4-benzylbenzoic acid or ethanol (B145695).

By-products: Compounds formed from side reactions during the synthesis (e.g., self-condensation products).

Degradation Products: Impurities formed by the decomposition of the final product, for example, through hydrolysis of the ester bond back to 4-benzylbenzoic acid and ethanol. researchgate.net

Residual Solvents: Traces of solvents used in the synthesis or purification process.

The high-sensitivity chromatographic methods (HPLC and GC), especially when coupled with mass spectrometry (LC-MS and GC-MS), are the primary tools for impurity profiling. biomedres.us These techniques can detect and quantify impurities at very low levels (trace analysis), often below the 0.1% threshold, ensuring the high purity of the compound for research applications. researchgate.net

Table 3: Potential Impurities in Synthesized Ethyl 4-benzylbenzoate and Analytical Methods for Detection

| Potential Impurity | Likely Origin | Recommended Analytical Technique |

|---|---|---|

| 4-Benzylbenzoic acid | Incomplete esterification; hydrolysis | HPLC-UV, LC-MS |

| Ethanol | Unreacted starting material; residual solvent | GC-FID, GC-MS |

| Diethyl ether | By-product from ethanol under acidic conditions | GC-MS |

| Benzyl alcohol | Impurity in starting material | GC-MS, HPLC-UV |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-benzylbenzoate, and how can reaction yields be optimized?

- Methodological Answer : Ethyl 4-benzylbenzoate can be synthesized via esterification of 4-benzylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key variables include molar ratios (e.g., 1:2 acid-to-alcohol), temperature control (60–80°C), and catalyst concentration. Yield optimization involves monitoring reaction completion via TLC or HPLC and employing Dean-Stark traps for azeotropic water removal. Post-synthesis purification typically uses column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is Ethyl 4-benzylbenzoate characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Compare H and C spectra against reference data (e.g., NIST Chemistry WebBook ) to confirm ester carbonyl (~168–170 ppm in C) and aromatic proton signals.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular weight (calculated: 256.3 g/mol). Cross-validate with IR for ester C=O stretching (~1720 cm) .

Q. What safety protocols are critical when handling Ethyl 4-benzylbenzoate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Emergency Response : For accidental ingestion/inhalation, follow toxicology ABCDEs (antidotes, basics, absorption/distribution/elimination modulation). Immediate decontamination includes rinsing eyes with water for 15 minutes and administering activated charcoal if ingested .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hydrolytic stability of Ethyl 4-benzylbenzoate under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic Analysis : Calculate rate constants () using first-order kinetics. Activation energy () can be derived from Arrhenius plots.

- Structural Insights : Use LC-MS to identify hydrolysis products (e.g., 4-benzylbenzoic acid) and propose degradation pathways .

Q. How should contradictions in spectral data (e.g., NMR shifts or HPLC retention times) be resolved during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR data with computational tools (e.g., ChemDraw Predict) and reference databases (NIST ).

- Chromatographic Purity : Confirm HPLC retention time consistency using spiked samples with a pure standard.

- Impurity Profiling : Perform GC-MS to detect volatile byproducts or residual solvents .

Q. What strategies are effective for studying structure-activity relationships (SAR) of Ethyl 4-benzylbenzoate analogs in pharmacological contexts?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) and test bioactivity (e.g., antimicrobial assays).

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity.

- Toxicity Prediction : Apply read-across methods (grouping by functional groups and metabolic pathways) to estimate toxicity of novel analogs .

Q. How can discrepancies between in-vitro and in-vivo efficacy data for Ethyl 4-benzylbenzoate be systematically addressed?

- Methodological Answer :

- Pharmacokinetic Studies : Assess bioavailability using Caco-2 cell models for intestinal absorption and microsomal stability assays.

- Metabolite Identification : Use hepatocyte incubations or LC-HRMS to detect phase I/II metabolites.

- In-Vivo Validation : Design rodent studies with controlled dosing (oral/IP routes) and measure plasma concentrations via LC-MS/MS .

Q. What are best practices for conducting systematic reviews on the applications of Ethyl 4-benzylbenzoate in material science or medicinal chemistry?

- Methodological Answer :

- Database Selection : Use PubMed, Web of Science, and Scopus for comprehensive coverage. Avoid Google Scholar due to reproducibility limitations .

- Search Strategy : Combine keywords (e.g., "Ethyl 4-benzylbenzoate" AND "crystal structure" OR "kinase inhibition") with Boolean operators.

- Data Extraction : Follow PRISMA guidelines for screening, including inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.